
磷酸吡哆胺
描述
Pyridoxamine phosphate is a derivative of vitamin B6, which is a water-soluble vitamin essential for various physiological functions. It is one of the six vitamers of vitamin B6, which also includes pyridoxine, pyridoxal, and their respective phosphorylated derivatives. Pyridoxamine phosphate plays a crucial role as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism .
科学研究应用
Pyridoxamine phosphate has a wide range of applications in scientific research:
作用机制
Target of Action
Pyridoxamine phosphate, also known as Pyridoxamine-5’-Phosphate, is a derivative of Vitamin B6. It interacts with several targets, including Alanine racemase, Glutamate-1-semialdehyde 2,1-aminomutase, Histidinol-phosphate aminotransferase, D-alanine aminotransferase, Aspartate aminotransferase, 4-aminobutyrate aminotransferase GabT, Kynurenine–oxoglutarate transaminase 1, and others . These enzymes play crucial roles in various biochemical reactions, particularly in amino acid and neurotransmitter metabolisms .
Mode of Action
Pyridoxamine phosphate is converted into Pyridoxal 5’-Phosphate (PLP), the active form of Vitamin B6, in the body . PLP acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . The aldehyde group of PLP forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme .
Biochemical Pathways
Pyridoxamine phosphate, through its conversion to PLP, is involved in a wide range of biochemical reactions. It plays a vital role in both biosynthesis and salvage pathways in organisms producing B6 vitamers . It participates in the metabolism of amino acids, carbohydrates, and lipids . It also contributes to the synthesis of many neurotransmitters .
Pharmacokinetics
It is known that vitamin b6, which includes pyridoxamine phosphate, is readily absorbed from the gastrointestinal tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk .
Result of Action
The conversion of Pyridoxamine phosphate to PLP has significant effects on normal physiology. PLP is involved in the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . Therefore, the action of Pyridoxamine phosphate can influence a wide range of biological systems within the body .
Action Environment
The absorption of Vitamin B6, including Pyridoxamine phosphate, increases with an increase in the level of carriers transcription (with a deficiency of pyridoxal phosphate), as well as under the action of protein kinase A . With an increase in the intracellular level of camp, there is a significant absorption inhibition of vitamin b6 . Therefore, the action, efficacy, and stability of Pyridoxamine phosphate can be influenced by various environmental factors, including the presence of other compounds and the physiological state of the organism .
生化分析
Biochemical Properties
Pyridoxamine phosphate acts as a coenzyme in a variety of biochemical reactions. It interacts with several enzymes, including aminotransferases, which are involved in the transamination process. This compound also participates in the decarboxylation and deamination of amino acids. Pyridoxamine phosphate stabilizes reaction intermediates by acting as an electron sink, which is essential for the proper functioning of these enzymes .
Cellular Effects
Pyridoxamine phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in neurotransmitter synthesis, which affects cell signaling in the nervous system. Additionally, pyridoxamine phosphate impacts gene expression by modulating the activity of transcription factors and enzymes involved in DNA synthesis and repair .
Molecular Mechanism
At the molecular level, pyridoxamine phosphate exerts its effects through several mechanisms. It forms Schiff-base linkages with the epsilon-amino group of lysine residues in enzymes, facilitating transamination reactions. Pyridoxamine phosphate also acts as an inhibitor or activator of various enzymes, depending on the specific biochemical pathway. It influences gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridoxamine phosphate can change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that pyridoxamine phosphate can have sustained effects on cellular function, particularly in the context of chronic diseases such as diabetes .
Dosage Effects in Animal Models
The effects of pyridoxamine phosphate vary with different dosages in animal models. At low doses, it has been shown to improve kidney function and reduce oxidative stress in diabetic models. At high doses, pyridoxamine phosphate can exhibit toxic effects, including peripheral neuropathy and liver damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Pyridoxamine phosphate is involved in several metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as pyridoxal kinase and pyridoxamine-phosphate oxidase, which are essential for its conversion to other active forms of vitamin B6. Pyridoxamine phosphate also affects metabolic flux by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, pyridoxamine phosphate is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its biochemical effects. Pyridoxamine phosphate can accumulate in certain tissues, such as the liver and kidneys, where it plays a critical role in metabolic processes .
Subcellular Localization
Pyridoxamine phosphate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as it interacts with different enzymes and biomolecules in these compartments. Targeting signals and post-translational modifications help direct pyridoxamine phosphate to specific organelles, ensuring its proper function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxamine phosphate typically involves the phosphorylation of pyridoxamine. One common method includes the reaction of pyridoxamine with phosphoric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. This reaction yields pyridoxamine phosphate through the formation of a phosphoester bond .
Industrial Production Methods: Industrial production of pyridoxamine phosphate often employs biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce pyridoxamine phosphate, which is then extracted and purified for various applications .
化学反应分析
Types of Reactions: Pyridoxamine phosphate undergoes several types of chemical reactions, including:
Transamination: This reaction involves the transfer of an amino group from an amino acid to a keto acid, facilitated by pyridoxamine phosphate as a coenzyme.
Decarboxylation: Pyridoxamine phosphate assists in the removal of a carboxyl group from amino acids, forming amines.
Deamination: This reaction involves the removal of an amino group from an amino acid, resulting in the formation of a keto acid.
Common Reagents and Conditions:
Transamination: Typically involves amino acids and keto acids under physiological conditions.
Decarboxylation: Requires specific decarboxylase enzymes and occurs under mild acidic conditions.
Deamination: Often facilitated by deaminase enzymes and occurs under neutral to slightly basic conditions.
Major Products Formed:
Transamination: Produces new amino acids and keto acids.
Decarboxylation: Results in the formation of amines.
Deamination: Produces keto acids and ammonia.
相似化合物的比较
Pyridoxine: Another vitamer of vitamin B6, which is converted to pyridoxal phosphate in the body.
Pyridoxal: The aldehyde form of vitamin B6, also converted to pyridoxal phosphate.
Pyridoxal Phosphate: The active form of vitamin B6, serving as a coenzyme in over 140 enzymatic reactions.
Uniqueness: Pyridoxamine phosphate is unique in its ability to participate in a wide range of biochemical reactions due to its versatile coenzyme activity. Unlike pyridoxine and pyridoxal, which require conversion to pyridoxal phosphate, pyridoxamine phosphate can directly function as a coenzyme in various metabolic pathways .
属性
IUPAC Name |
[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJGSOSNSPKHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
951-83-7 (hydrochloride) | |
| Record name | Pyridoxamine phosphate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046825 | |
| Record name | Pyridoxamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridoxamine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-96-4 | |
| Record name | Pyridoxamine 5′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxamine phosphate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxamine-5'-Phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridoxamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridoxamine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXAMINE PHOSPHATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05R77UO7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxamine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



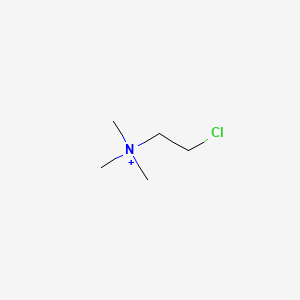
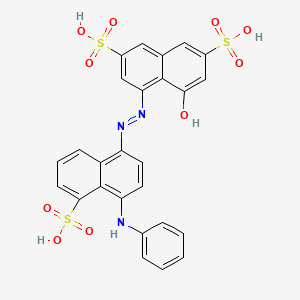



mercury](/img/structure/B1206855.png)
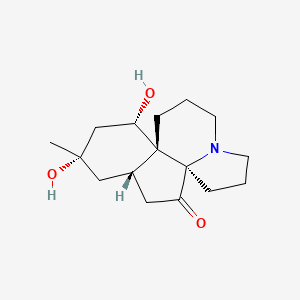
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)
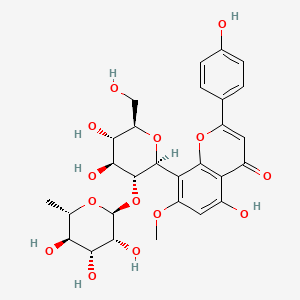
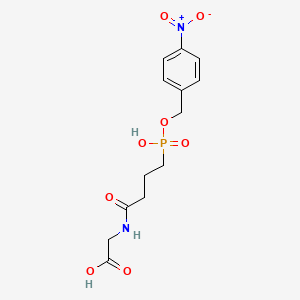
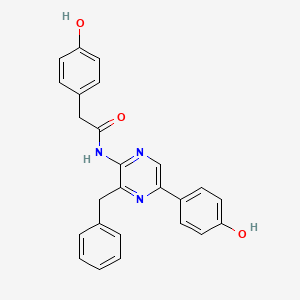
![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)

